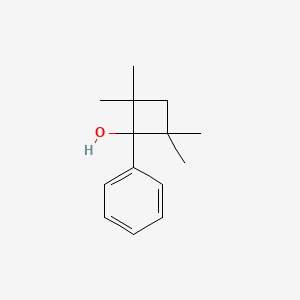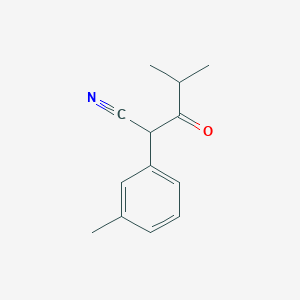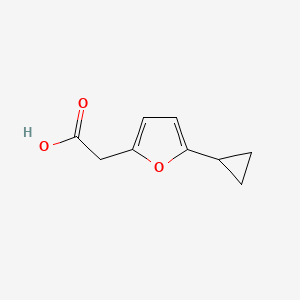
(3R,4R)-4-Aminooxolane-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-4-Aminooxolane-3-sulfonic acid is a chiral compound with significant interest in various fields of chemistry and biochemistry. Its unique structure, featuring an amino group and a sulfonic acid group on an oxolane ring, makes it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-Aminooxolane-3-sulfonic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable oxolane derivative.
Amination: Introduction of the amino group can be achieved through reductive amination or nucleophilic substitution.
Sulfonation: The sulfonic acid group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-Aminooxolane-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonic acid group can be reduced to sulfinic or sulfenic acids.
Substitution: Both the amino and sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as nitroso, nitro, sulfinic, and sulfenic acid derivatives.
Scientific Research Applications
(3R,4R)-4-Aminooxolane-3-sulfonic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4R)-4-Aminooxolane-3-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and sulfonic acid groups play crucial roles in binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-Aminooxolane-3-hydroxy acid: Similar structure but with a hydroxy group instead of a sulfonic acid group.
(3R,4R)-4-Aminooxolane-3-carboxylic acid: Contains a carboxylic acid group instead of a sulfonic acid group.
Uniqueness
(3R,4R)-4-Aminooxolane-3-sulfonic acid is unique due to its combination of an amino group and a sulfonic acid group on an oxolane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
Molecular Formula |
C4H9NO4S |
|---|---|
Molecular Weight |
167.19 g/mol |
IUPAC Name |
(3R,4R)-4-aminooxolane-3-sulfonic acid |
InChI |
InChI=1S/C4H9NO4S/c5-3-1-9-2-4(3)10(6,7)8/h3-4H,1-2,5H2,(H,6,7,8)/t3-,4+/m1/s1 |
InChI Key |
NOIOGEUNAFPHIC-DMTCNVIQSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CO1)S(=O)(=O)O)N |
Canonical SMILES |
C1C(C(CO1)S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide](/img/structure/B13210536.png)

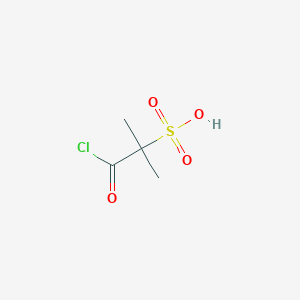
![Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate](/img/structure/B13210552.png)
![1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13210558.png)
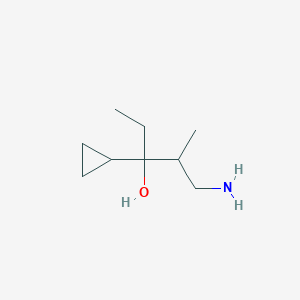
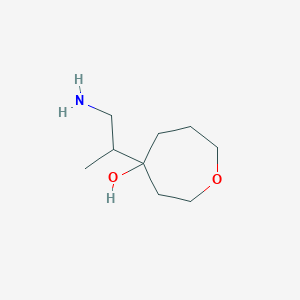

![5-[(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13210574.png)
